molecular formula C16H24N2O2 B1304695 Ethyl 3-(4-benzylpiperazin-1-yl)propanoate CAS No. 646456-04-4

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate

Cat. No. B1304695
CAS RN: 646456-04-4
M. Wt: 276.37 g/mol
InChI Key: LIOVOGRQHDNEKX-UHFFFAOYSA-N
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Description

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate is a chemical compound with the molecular formula C16H24N2O2 . It’s a complex organic compound that falls under the category of benzylpiperazines .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-benzylpiperazin-1-yl)propanoate contains a total of 45 bonds. These include 21 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), and 2 tertiary amines (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate has a molecular weight of 186.25 g/mol. It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor counts. The compound has 5 rotatable bonds. Its exact mass and monoisotopic mass are 186.136827821 g/mol. It has a topological polar surface area of 41.6 Ų .

Scientific Research Applications

Antifungal Activity

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate: has been studied for its antifungal properties. Compounds similar in structure have shown activity against Candida albicans clinical isolates, with inhibition zones comparable to nystatin, a common antifungal medication . This suggests potential use in developing new antifungal agents that could be effective against resistant strains of fungi.

Synthesis of Pharmaceutical Intermediates

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its benzylpiperazine moiety is a key building block in creating molecules with potential therapeutic effects, particularly in the realm of central nervous system disorders .

Chemical Research and Development

In chemical R&D, Ethyl 3-(4-benzylpiperazin-1-yl)propanoate is utilized for the synthesis of more complex compounds. Its reactivity and stability under various conditions make it an ideal candidate for experimental procedures and reaction mechanism studies .

Material Science

The compound’s structural features allow for its incorporation into advanced materials. Researchers can modify its chemical structure to alter material properties, which is beneficial in developing new materials with specific characteristics for industrial applications .

Biochemical Studies

As a biochemical tool, this compound can help in understanding the interaction between small molecules and biological systems. It can be used to probe enzyme binding sites or to study the transport mechanisms across cell membranes .

Analytical Chemistry

In analytical chemistry, derivatives of Ethyl 3-(4-benzylpiperazin-1-yl)propanoate can be used as standards or reagents in chromatography and spectrometry. This aids in the identification and quantification of substances within complex mixtures .

properties

IUPAC Name

ethyl 3-(4-benzylpiperazin-1-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-20-16(19)8-9-17-10-12-18(13-11-17)14-15-6-4-3-5-7-15/h3-7H,2,8-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOVOGRQHDNEKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378879
Record name Ethyl 3-(4-benzylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-benzylpiperazin-1-yl)propanoate

CAS RN

646456-04-4
Record name Ethyl 3-(4-benzylpiperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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